molecular formula C4H9NO3 B555999 2-Methylserine CAS No. 5424-29-3

2-Methylserine

Cat. No. B555999
CAS RN: 5424-29-3
M. Wt: 119.12 g/mol
InChI Key: CDUUKBXTEOFITR-UHFFFAOYSA-N
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Description

2-Methylserine is a non-proteinogenic amino acid . It has a molecular formula of C4H9NO3, an average mass of 119.119 Da, and a monoisotopic mass of 119.058243 Da .


Synthesis Analysis

Both diastereomeric salt resolution and stereoselective enolate methylation methods effectively produce N,O-protected-(S)-2-methylserine at a multikilogram scale .


Molecular Structure Analysis

The molecular structure of 2-Methylserine includes 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .


Physical And Chemical Properties Analysis

2-Methylserine has a density of 1.3±0.1 g/cm3, a boiling point of 345.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . Its enthalpy of vaporization is 68.3±6.0 kJ/mol, and it has a flash point of 162.9±25.1 °C . The index of refraction is 1.513, and the molar refractivity is 27.2±0.3 cm3 .

Scientific Research Applications

Specific Scientific Field

The specific scientific field of this application is Chemical Synthesis .

Comprehensive and Detailed Summary of the Application

2-Methylserine is used in the synthesis of N,O-protected-(S)-2-Methylserine on a multi-kilogram scale . This involves the preparation of and spectroscopic data for side-product 14 and reaction intermediate 15 .

Detailed Description of the Methods of Application or Experimental Procedures

The methods of chiral analysis for N-tert-butoxycarbonyl-2-methylserine methyl ester 10, camphorsulfonate salt 9, methyl ester 11, (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid 2 and (2R,4S)-2-tert-butyl-3-tert-butoxycarbonyl-4-methyl-1,3-oxazolidine-4-carboxylic acid 3 are also detailed .

Thorough Summary of the Results or Outcomes Obtained

The result of the synthesis is the production of N,O-protected-(S)-2-Methylserine at a multi-kilogram scale . Both diastereomeric salt resolution and stereoselective enolate methylation methods effectively produce N,O-protected-(S)-2-methylserine .

Application in RNA Research

Specific Scientific Field

The specific scientific field of this application is RNA Research .

Comprehensive and Detailed Summary of the Application

2′-O-Methylation (Nm) is a highly abundant post-transcriptional RNA modification that plays important biological roles through mechanisms that are not entirely understood . There is evidence that Nm can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .

Detailed Description of the Methods of Application or Experimental Procedures

The research used NMR and the HIV-1 transactivation response (TAR) element as a model system . The study showed that Nm preferentially stabilizes alternative secondary structures in which the Nm-modified nucleotides are paired, increasing both the abundance and lifetime of low-populated short-lived excited states by up to 10-fold .

Thorough Summary of the Results or Outcomes Obtained

The results suggest that Nm could alter the biological activities of Nm-modified RNAs by modulating their secondary structural ensembles . The extent of stabilization increased with the number of Nm modifications and was also dependent on Mg 2+ . The Nm modification also provided rare insights into the structure of the transition state for conformational exchange .

properties

IUPAC Name

2-amino-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUUKBXTEOFITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346506
Record name alpha-Methyl-DL-serine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylserine

CAS RN

5424-29-3, 3398-40-1
Record name 2-Methylserine
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Record name DL-2-Methylserine
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Record name NSC163492
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Record name DL-2-Methylserine
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Record name DL-2-Methylserine
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Record name alpha-Methyl-DL-serine
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Record name 2-methyl-DL-serine
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Record name DL-2-METHYLSERINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylserine

Citations

For This Compound
158
Citations
SH Moon, Y Ohfune - Journal of the American Chemical Society, 1994 - ACS Publications
,-Disubstituted-amino acids are often found in nature, either in the free form or as constituents of biologically active peptides. 1 In recent years, this class of amino acids has attracted …
Number of citations: 76 pubs.acs.org
MS Anson, HF Clark, P Evans, ME Fox… - … Process Research & …, 2011 - ACS Publications
… -2-methylserine derivative. There are many methods available for accessing quaternary α-amino acids, (3) including specific methods for 2-methylserine, … racemic 2-methylserine methyl …
Number of citations: 17 pubs.acs.org
EVA ALTMANN, KH ALTMANN… - … Journal of Peptide …, 1988 - Wiley Online Library
… on the helix-inducing potential of two chiral a-methyl a-amino acids, namely (S)-2-ethylalanine (isovaline, Iva), as the next higher hydrophobic homologue of Aib, and (S)-2methylserine (…
Number of citations: 46 onlinelibrary.wiley.com
GT Sperl - Current Microbiology, 1989 - Springer
… All of these strains except those isolated with 2-methylserine as a nitrogen source appeared to metabolize 2-… The strains utilizing 2-methylserine produced a specific 2-methylserine …
Number of citations: 7 link.springer.com
M Carda, J Murga, S Rodrı́guez, F González… - Tetrahedron …, 1998 - Elsevier
… Reductive cleavage of the N–O bond was best achieved via hydrogenolysis with a Pd/C catalyst to yield (R)-2-methylserine (−)-11. Physical and spectral data of the obtained product (…
Number of citations: 37 www.sciencedirect.com
B Kolesińska, J Kamińska, T Miyazawa… - Polish Journal of …, 2006 - infona.pl
… activation of racemic N-benzoyl derivatives of 2-methylserine, 2-isobutylserine and 2-… For the later amine, R enantiomer of N-benzoyl-2-methylserine was activated faster. For …
Number of citations: 2 www.infona.pl
JA Marco, M Carda, J Murga, F González, E Falomir - Tetrahedron letters, 1997 - Elsevier
The addition of organolithium reagents to the CN bond of several erythrulose-derived chiral (E)- and (Z)-ketoxime ethers has been shown to be highly diastereoselective for the (E)-…
Number of citations: 46 www.sciencedirect.com
SH Pines, S Karady, M Sletzinger - The Journal of Organic …, 1968 - ACS Publications
… The synthesis of both isomers of 3-( 3,4-dihydroxyphenyl )-2-methylserine is reported. … erythro-3-(3,4-Dihydroxyphenyl)-2-methylserine (10b).—The corresponding amido ester (8b, 10 g, …
Number of citations: 44 pubs.acs.org
S TAHARA, J MIZUTANI, Y OBATA - Agricultural and Biological …, 1971 - jstage.jst.go.jp
… to that of authentic alanine and 2-methylserine, respectively. Isolated Spot 2 was crystallized and the result of elementary analysis indicated it to be 2-methylserine (VI). VI was …
Number of citations: 4 www.jstage.jst.go.jp
X Zhang, E King‐Smith… - Angewandte Chemie …, 2018 - Wiley Online Library
… , which likely originates from dehydrative cyclization of 2-methylserine and a carboxylic acid motif. … Finally, another 2-methylserine monomer, appended to the C-terminus of tambroline, …
Number of citations: 71 onlinelibrary.wiley.com

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